

# Spectroscopic Profile of 4-Fluoro-3nitrobenzaldehyde: A Technical Guide

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Compound of Interest		
Compound Name:	4-Fluoro-3-nitrobenzaldehyde	
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This technical guide provides a comprehensive overview of the spectral data for the compound **4-Fluoro-3-nitrobenzaldehyde** (CAS No. 42564-51-2), a key intermediate in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

# **Executive Summary**

**4-Fluoro-3-nitrobenzaldehyde** (C<sub>7</sub>H<sub>4</sub>FNO<sub>3</sub>, Molar Mass: 169.11 g/mol) is a substituted aromatic aldehyde. The presence and arrangement of the fluoro, nitro, and aldehyde functional groups on the benzene ring give rise to a unique spectroscopic signature. This guide presents a detailed characterization of this molecule using <sup>1</sup>H NMR, <sup>13</sup>C NMR, FT-IR, and GC-MS techniques, providing valuable data for its identification, purity assessment, and further application in research and development.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of **4-Fluoro-3-nitrobenzaldehyde**.

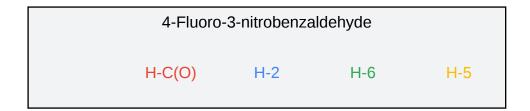
#### <sup>1</sup>H NMR Spectral Data



The ¹H NMR spectrum exhibits signals in the aromatic and aldehyde regions, consistent with the structure of the molecule. The spectrum was recorded in deuterated chloroform (CDCl₃).

Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
10.05	S	-	H-C(O)
8.60	dd	7.4, 2.2	H-2
8.10-8.30	m	-	H-6
7.51	t	9.4	H-5

Diagram of Proton Assignments on **4-Fluoro-3-nitrobenzaldehyde** 



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A diagram illustrating the proton assignments for **4-Fluoro-3-nitrobenzaldehyde**.

## <sup>13</sup>C NMR Spectral Data

The <sup>13</sup>C NMR spectrum provides insight into the carbon skeleton of the molecule. The spectrum was also recorded in CDCl<sub>3</sub>.



Chemical Shift (δ) ppm	Assignment
189.9	C=O
154.0 (d, J = 260 Hz)	C-4
139.0	C-3
134.5	C-1
132.0	C-6
125.0 (d, J = 20 Hz)	C-5
118.0 (d, J = 25 Hz)	C-2

Note: 'd' denotes a doublet, and 'J' represents the coupling constant, arising from the interaction with the adjacent fluorine atom.

# Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy identifies the functional groups present in **4-Fluoro-3-nitrobenzaldehyde**. The spectrum is typically recorded as a KBr pellet or a thin film.

Wavenumber (cm⁻¹)	Intensity	Assignment
~3100	Medium	Aromatic C-H stretch
~2850, ~2750	Medium	Aldehydic C-H stretch (Fermi resonance doublet)
~1700	Strong	C=O stretch (aldehyde)
~1600, ~1475	Medium-Strong	Aromatic C=C stretches
~1530	Strong	Asymmetric NO <sub>2</sub> stretch
~1350	Strong	Symmetric NO <sub>2</sub> stretch
~1250	Strong	C-F stretch

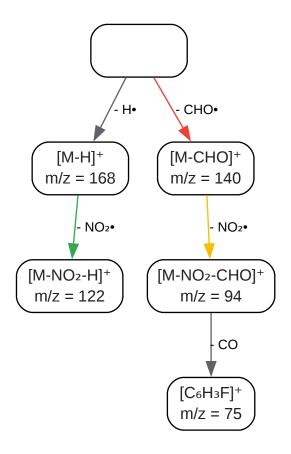
# **Mass Spectrometry (MS)**



Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) provides information about the molecular weight and fragmentation pattern of the molecule.[1]

m/z	Relative Intensity	Assignment
169	High	[M] <sup>+</sup> (Molecular Ion)
168	Moderate	[M-H]+
140	Moderate	[M-CHO]+
122	Moderate	[M-NO <sub>2</sub> -H] <sup>+</sup>
94	Moderate	[M-NO <sub>2</sub> -CHO] <sup>+</sup>
75	Low	[C <sub>6</sub> H <sub>3</sub> F] <sup>+</sup>

#### Proposed Mass Spectrometry Fragmentation Pathway



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A simplified diagram of the proposed fragmentation pathway for **4-Fluoro-3-nitrobenzaldehyde** in GC-MS.

## **Experimental Protocols**

The following are generalized experimental protocols for obtaining the spectral data presented.

### NMR Spectroscopy

A sample of **4-Fluoro-3-nitrobenzaldehyde** (typically 5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for protons.

### FT-IR Spectroscopy

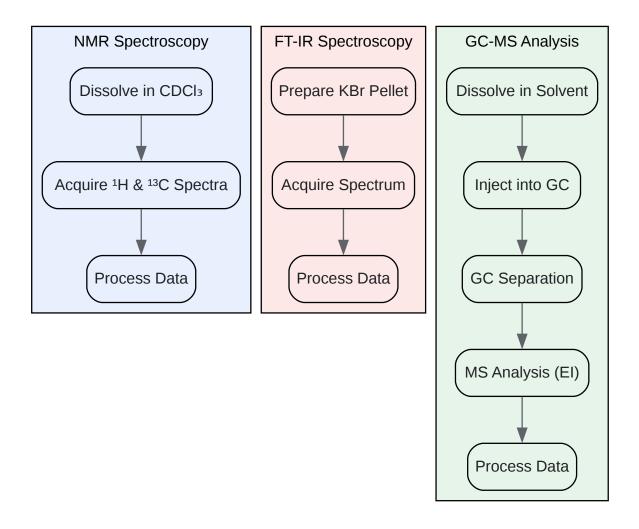
A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. The spectrum is recorded against a background of air or the pure KBr pellet.

### **Gas Chromatography-Mass Spectrometry (GC-MS)**

A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared. A small volume (typically 1  $\mu$ L) is injected into the gas chromatograph. The GC is equipped with a capillary column suitable for the separation of aromatic compounds. The oven temperature is programmed to ramp from a lower temperature to a higher temperature to ensure good separation. The eluting compounds are introduced into the mass spectrometer, which is operated in electron ionization (EI) mode.

**Experimental Workflow Overview** 





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A flowchart outlining the general workflow for the spectroscopic analysis of **4-Fluoro-3-nitrobenzaldehyde**.

This technical guide provides foundational spectroscopic data and methodologies for **4-Fluoro-3-nitrobenzaldehyde**. For more detailed information, researchers are encouraged to consult the primary literature and spectral databases.

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#### References

- 1. 4-Fluoro-3-nitrobenzaldehyde | C7H4FNO3 | CID 598129 PubChem [pubchem.ncbi.nlm.nih.gov]
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